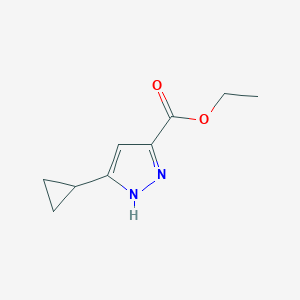![molecular formula C9H15NO2 B169123 Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 114704-10-8](/img/structure/B169123.png)
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as tropane ethyl ester or TEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of tropane alkaloids and is structurally similar to other drugs such as cocaine and atropine. In
Applications De Recherche Scientifique
TEE has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is in the field of neuroscience. TEE has been shown to block the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation pathways in the brain. This makes TEE a valuable tool for studying the mechanisms of addiction and other related disorders. TEE has also been used to study the effects of dopamine on behavior and cognition.
Mécanisme D'action
The mechanism of action of TEE is complex and not fully understood. It is known to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on behavior and physiology. TEE has also been shown to have affinity for other receptors such as the sigma-1 receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TEE are diverse and depend on the dose and route of administration. In general, TEE has been shown to increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in animals. TEE has been used to study the effects of dopamine on learning and memory, as well as the role of dopamine in drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TEE in lab experiments is its specificity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in behavior and physiology. However, TEE has some limitations as well. For example, it has a short half-life and is rapidly metabolized in the body. This can make it difficult to achieve consistent and reproducible results in experiments. Additionally, TEE is a controlled substance and requires special permits and licenses to handle and use in research.
Orientations Futures
There are many potential future directions for research on TEE. One area of interest is in the development of new drugs for the treatment of addiction and other related disorders. TEE and other Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate alkaloids have been shown to have potential therapeutic effects in animal models of addiction, and further research is needed to explore their potential in humans. Another area of interest is in the development of new imaging techniques for studying the dopamine system in the brain. TEE and other dopamine transporter ligands could be used as tracers in positron emission tomography (PET) or magnetic resonance imaging (MRI) studies to better understand the role of dopamine in brain function and dysfunction.
Conclusion:
In conclusion, TEE is a valuable tool for studying the role of dopamine in behavior and physiology. Its specificity for the dopamine transporter makes it a valuable tool for studying addiction and other related disorders. However, TEE has some limitations and requires special permits and licenses to handle and use in research. There are many potential future directions for research on TEE, including the development of new drugs for the treatment of addiction and the development of new imaging techniques for studying the dopamine system in the brain.
Méthodes De Synthèse
The synthesis of TEE involves the reaction between tropinone and ethyl chloroformate in the presence of a base such as sodium hydroxide. This method has been well established and has been used to produce TEE in large quantities for research purposes. The purity of TEE can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
114704-10-8 |
|---|---|
Nom du produit |
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3 |
Clé InChI |
BQNAHLRWSVMSEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN2CCC1C2 |
SMILES canonique |
CCOC(=O)C1CN2CCC1C2 |
Synonymes |
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



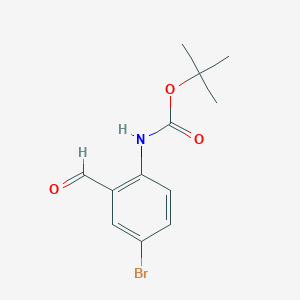
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
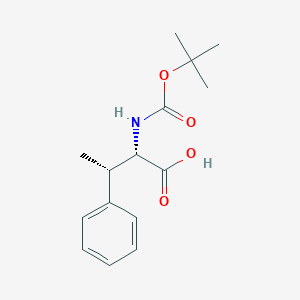


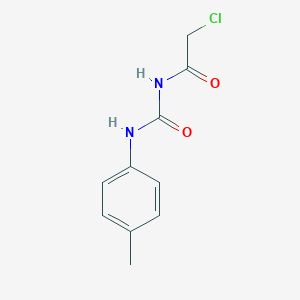
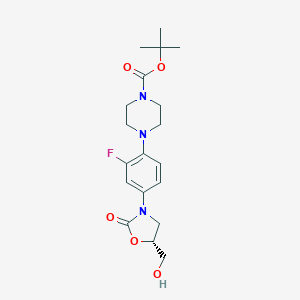
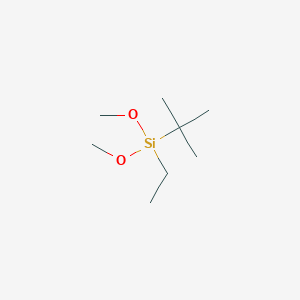
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
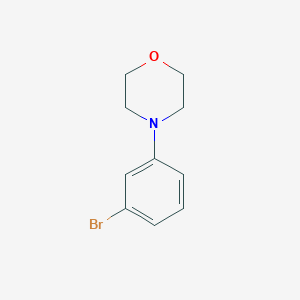
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
